

# Sulfo-GMBS: A Technical Guide to Heterobifunctional Crosslinking

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## Compound of Interest

Compound Name: Sulfo-GMBS

Cat. No.: B554646

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This in-depth technical guide provides a comprehensive overview of **Sulfo-GMBS** (N-γ-maleimidobutyryloxy-sulfosuccinimide ester), a water-soluble heterobifunctional crosslinker. This document details its core features, chemical properties, and applications in bioconjugation, offering structured data, detailed experimental protocols, and visual diagrams to support researchers in the field of drug development and life sciences.

## Core Features and Chemical Properties

**Sulfo-GMBS** is a powerful tool for covalently linking molecules, specifically targeting primary amines and sulfhydryl groups.<sup>[1][2]</sup> Its heterobifunctional nature, containing both an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive maleimide group, allows for controlled, sequential conjugation, minimizing the formation of unwanted homodimers.<sup>[2][3]</sup> The inclusion of a sulfonate group on the NHS ester ring renders **Sulfo-GMBS** water-soluble, a key advantage over its non-sulfonated analog, GMBS, as it allows for conjugation reactions in aqueous buffers without the need for organic solvents that can be detrimental to protein structure.<sup>[2][3]</sup>

## Quantitative Data Summary

The key quantitative properties of **Sulfo-GMBS** are summarized in the table below, providing a quick reference for experimental design.

Property	Value	References
Molecular Weight	382.28 g/mol	[4]
Spacer Arm Length	7.3 Å	[2]
CAS Number	185332-92-7	[4]
Molecular Formula	C <sub>12</sub> H <sub>11</sub> N <sub>2</sub> NaO <sub>9</sub> S	[4]
Amine-Reactive Group	Sulfo-NHS Ester	[2]
Sulfhydryl-Reactive Group	Maleimide	[2]
Solubility	Water-soluble (up to ~10 mM)	[2]
Cleavability	Non-cleavable	[5]

## Reactivity and Stability

The reactivity of **Sulfo-GMBS** is pH-dependent, a critical consideration for optimizing conjugation efficiency and minimizing side reactions.

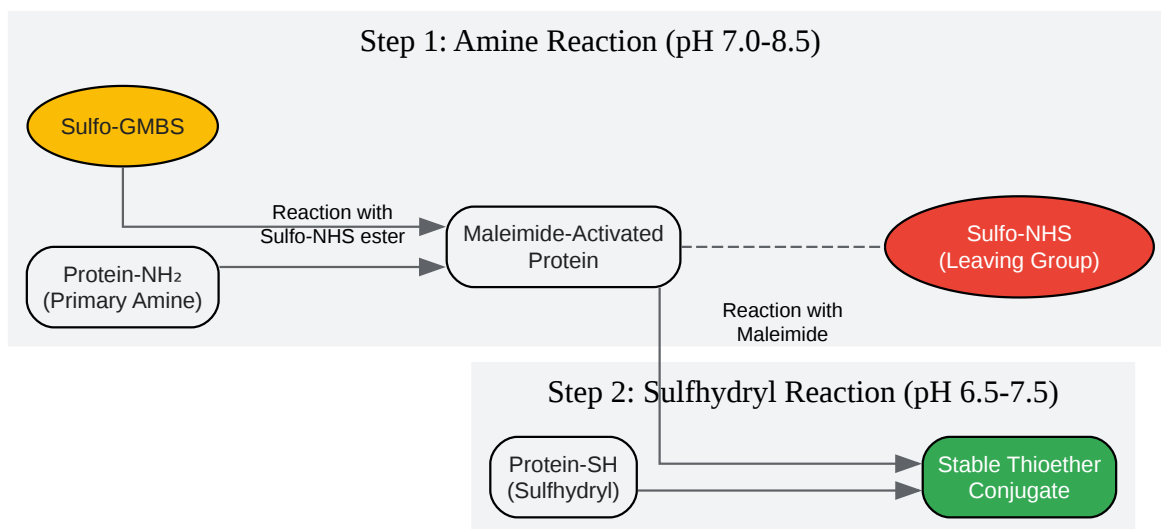
Reactive Group	Optimal pH Range for Reaction	Stability Considerations	References
Sulfo-NHS Ester	7.0 - 8.5	Hydrolyzes in aqueous solutions. The rate of hydrolysis increases with pH. Half-life is approximately 4-5 hours at pH 7 and 10 minutes at pH 8.6.[6] [7]	[2][8]
Maleimide	6.5 - 7.5	More stable than the NHS ester but will slowly hydrolyze at pH > 7.5, losing its specificity for sulfhydryls.[2][3]	[2][3]

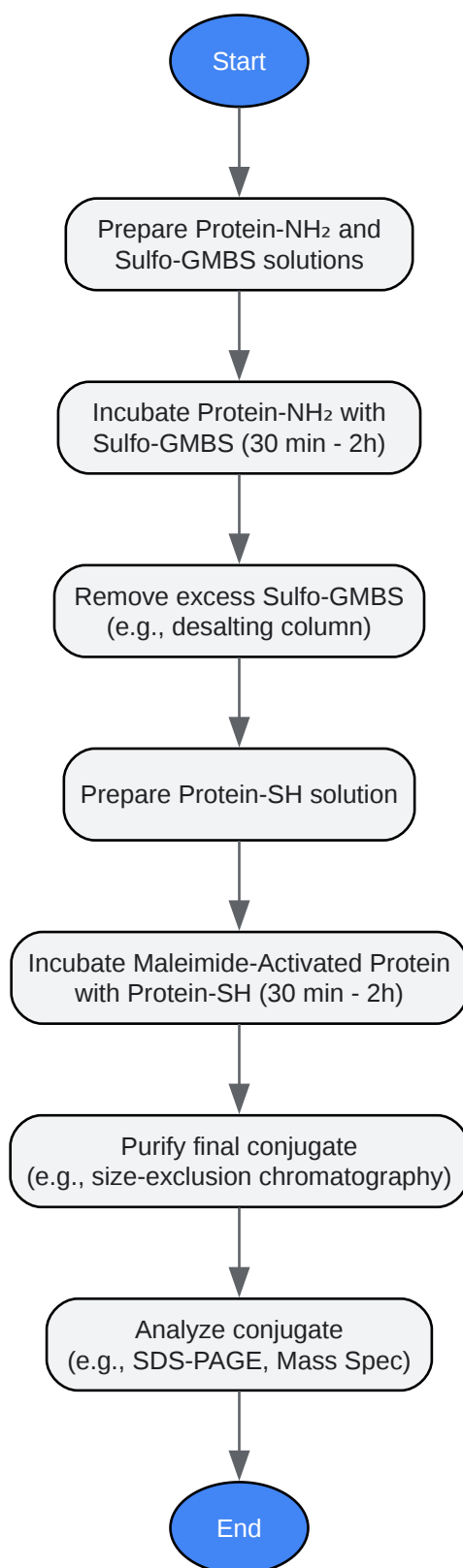
## Reaction Mechanism and Experimental Workflow

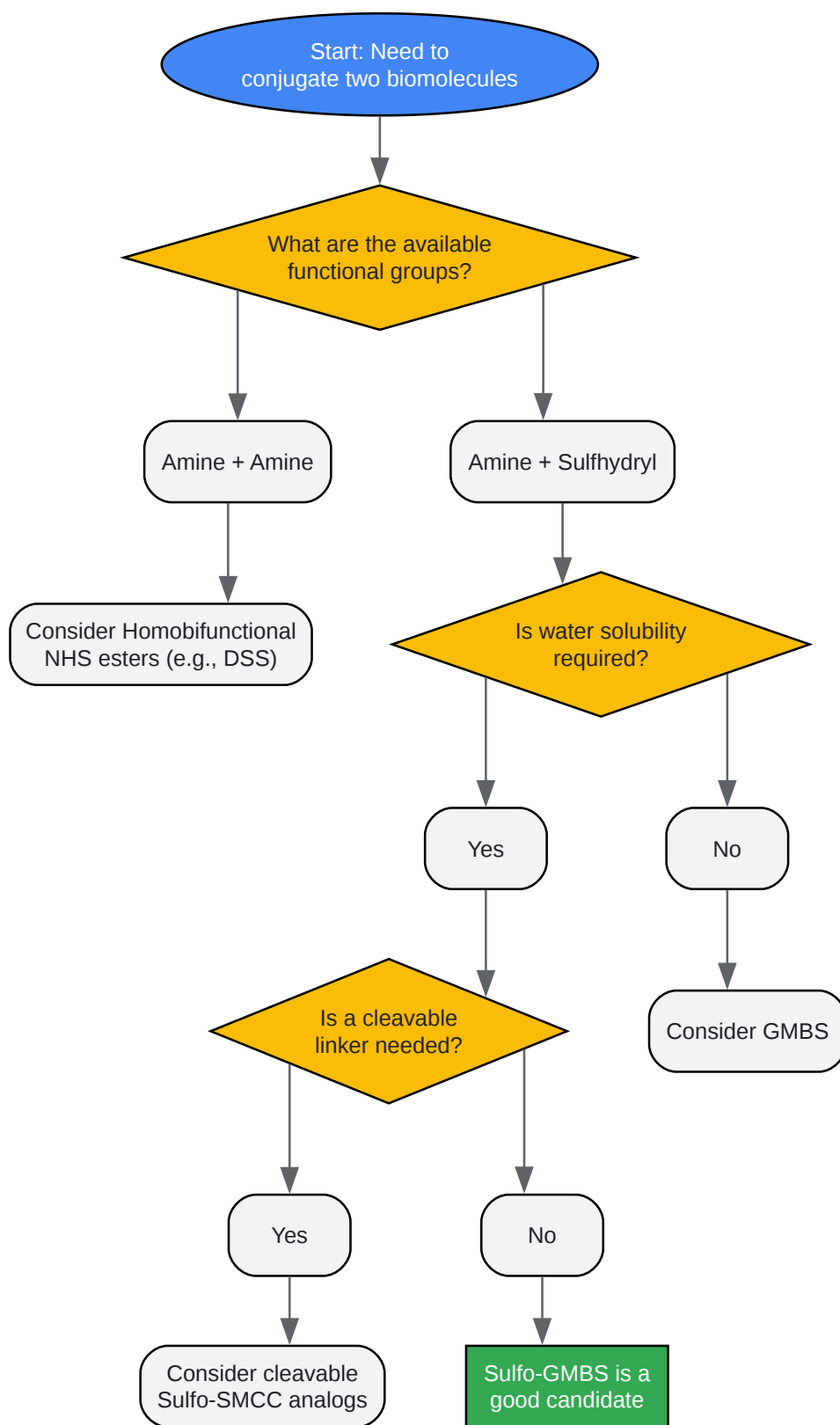
The use of **Sulfo-GMBS** typically follows a two-step reaction pathway, which is crucial for its utility in creating specific biomolecular conjugates.

### Reaction Mechanism

The following diagram illustrates the two-step reaction mechanism of **Sulfo-GMBS**, first with a primary amine and subsequently with a sulfhydryl group.







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